![molecular formula C17H14N4O4S B6586221 7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 1251706-57-6](/img/structure/B6586221.png)
7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
This compound contains several functional groups including an ethoxy group, a benzofuran, a thiazole, and an oxadiazole . These groups are common in many pharmaceutical compounds and could indicate potential biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings . These rings could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present . For example, the presence of an ethoxy group could make the compound more soluble in organic solvents.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide”, also known as “VU0528620-1” or “F5946-0309”.
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. The presence of thiazole and oxadiazole moieties in its structure contributes to its ability to inhibit the growth of various bacterial and fungal strains. Research indicates that such compounds can disrupt microbial cell walls and interfere with essential enzymatic processes .
Anticancer Properties
VU0528620-1 has been investigated for its anticancer properties. The benzofuran and oxadiazole components are known to induce apoptosis in cancer cells. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This reduces inflammation and associated pain, providing a potential therapeutic option for conditions like arthritis .
Antioxidant Activity
VU0528620-1 has been shown to possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This activity is attributed to the presence of benzofuran and thiazole rings, which are known for their antioxidant capabilities .
Neuroprotective Effects
Research has highlighted the neuroprotective effects of this compound. It can protect neurons from oxidative damage and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .
Antidiabetic Potential
VU0528620-1 has been explored for its antidiabetic potential. It can modulate glucose metabolism and improve insulin sensitivity. The compound’s structure allows it to interact with key enzymes involved in glucose regulation, making it a promising candidate for diabetes treatment .
Antifungal Properties
In addition to its antibacterial activity, VU0528620-1 has shown efficacy against fungal pathogens. It can inhibit the growth of fungi by interfering with their cell membrane integrity and enzymatic functions. This property is particularly useful in treating fungal infections that are resistant to conventional antifungal agents.
These applications highlight the versatility and potential of VU0528620-1 in various fields of scientific research. Each application leverages different aspects of the compound’s chemical structure, making it a valuable subject for further investigation.
IntechOpen BMC Chemistry Springer IntechOpen BMC Chemistry Springer : IntechOpen : BMC Chemistry
Mechanism of Action
Target of Action
The compound contains a thiazole ring , which is known to be involved in a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing the activities mentioned above.
Biochemical Pathways
Given the wide range of activities associated with thiazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, pain perception, microbial growth, and possibly others.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially influence the compound’s bioavailability and distribution within the body.
Result of Action
Given the range of activities associated with thiazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular levels, potentially influencing processes such as inflammation, pain perception, and microbial growth.
Future Directions
properties
IUPAC Name |
7-ethoxy-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-3-23-12-6-4-5-10-7-13(24-14(10)12)15(22)19-17-21-20-16(25-17)11-8-26-9(2)18-11/h4-8H,3H2,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMNMZHNSYAHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CSC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide |
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